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Compound of Interest

Compound Name: WNK463

Cat. No.: B611815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the kinase selectivity profile of WNK463, a potent

pan-WNK (With-No-Lysine) kinase inhibitor. The data presented here offers a comparative

perspective on its on-target potency and off-target effects against a broad panel of kinases,

supported by experimental methodologies and pathway context.

WNK463: On-Target Potency
WNK463 demonstrates high potency against all four members of the WNK kinase family. In

vitro biochemical assays have established the following half-maximal inhibitory concentrations

(IC50):

Kinase IC50 (nM)

WNK1 5

WNK2 1

WNK3 6

WNK4 9

Table 1: IC50 values of WNK463 against WNK kinase isoforms.
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Kinase Selectivity Profile of WNK463
To assess the selectivity of WNK463, its activity was profiled against a broad panel of human

kinases. The following table summarizes the percentage of remaining kinase activity in the

presence of 1.0 µM WNK463, providing a clear view of its off-target inhibition profile. A lower

percentage indicates stronger inhibition.
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Kinase
% Activity
Remaining

Kinase
% Activity
Remaining

Kinase
% Activity
Remaining

WNK1 <10 EPH-B2 128 MKK2 127

WNK2 <10 MARK4 124 DDR2 122

WNK3 <10 PKC alpha 120 IRAK4 120

WNK4 <10 ULK1 120 TTBK1 119

OSR1 104 MST2 119 MNK1 117

AMPK (hum) 116 STK33 116 YES1 116

PKB alpha 115 PIM1 115 BRK 115

MNK2 114 CK1 delta 114 NUAK1 114

p38 gamma

MAPK
114 PLK1 114 TAK1 114

DAPK1 113 IRAK1 113 PDK1 113

p38 beta

MAPK
113 NEK6 112 MPSK1 112

EPH-A4 112 FGF-R1 111 ABL 111

IR 111 HER4 110 PHK 110

DYRK3 109 IRR 109 MEKK1 108

MAPKAP-K3 108 GCK 108 ASK1 108

BTK 108 CK2 107 TGFBR1 107

EPH-A2 107 MSK1 107 IKK beta 106

DYRK1A 106 TESK1 106 TSSK1 106

PAK5 105 TLK1 105 Src 105

Lck 105 PDGFRA 105 ERK1 105

PKD1 105 MST4 105 IGF-1R 105
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PKA 105 PIM3 105 BRSK2 104

PAK6 104 LKB1 104 GSK3 beta 104

Aurora B 103 TBK1 103 MST3 103

CAMK1 103 MINK1 102 CHK1 102

MKK6 102 PRAK 102 TTBK2 102

HIPK2 102 SIK2 102 ERK8 102

JNK1 102 Aurora A 102 VEGFR1 101

CDK2-Cyclin

A
101

CDK9-Cyclin

T1
101 ERK5 101

MARK3 101 EPH-B3 100 PKB beta 100

CSK 100 PINK 100 SmMLCK 100

PRK2 99 RIPK2 99 NEK2a 99

PKC gamma 98 MLK1 98 TIE2 98

MARK1 98 TTK 98 PIM2 98

EF2K 97 MAPKAP-K2 97 PKC zeta 97

CAMKK beta 97 MAP4K3 97 ROCK 2 97

JNK3 96

Table 2: Kinase selectivity profile of WNK463 at 1.0 µM. Data sourced from the International

Centre for Kinase Profiling.

It has also been reported that when tested at a higher concentration of 10 µM against a panel

of 442 kinases, WNK463 displayed greater than 50% inhibition against only two of these

kinases, underscoring its high selectivity.

Comparison with an Alternative WNK Inhibitor:
WNK-IN-11
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To provide further context for WNK463's selectivity, it is compared here with another known

WNK inhibitor, WNK-IN-11.

Feature WNK463 WNK-IN-11

Primary Target(s) Pan-WNK (WNK1/2/3/4) WNK1

IC50 (WNK1) 5 nM 4 nM

Selectivity Profile

Highly selective. At 10 µM

against 442 kinases, >50%

inhibition of only 2 off-target

kinases was observed.

Highly selective. At 10 µM

against 440 kinases,

significant off-target inhibition

was observed only against

BTK and FER kinases.[1]

Binding Mode ATP-competitive Allosteric

Table 3: Comparison of WNK463 and WNK-IN-11.

WNK Signaling Pathway
WNK kinases are key regulators of ion homeostasis and blood pressure. They act upstream of

the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-

responsive kinase 1) kinases, which in turn phosphorylate and regulate various ion co-

transporters.
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Caption: WNK kinase signaling pathway and the inhibitory action of WNK463.

Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative Protocol using ADP-Glo™)

The selectivity of WNK463 against a panel of kinases is typically determined using an in vitro

kinase assay that measures the amount of ADP produced, which is directly proportional to

kinase activity. The ADP-Glo™ Kinase Assay is a common method for this purpose.

Materials:
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Purified recombinant kinases

Specific peptide substrates for each kinase

WNK463 (or other test inhibitors) dissolved in DMSO

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

ATP solution

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase

Detection Reagent

384-well white assay plates

Procedure:

Compound Preparation: A serial dilution of WNK463 is prepared in DMSO and then further

diluted in the kinase reaction buffer to the desired final concentrations. A DMSO-only control

is included.

Kinase Reaction Setup:

To each well of a 384-well plate, add the specific kinase in kinase reaction buffer.

Add the diluted WNK463 or DMSO control to the wells and incubate for a defined period

(e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

Initiation of Kinase Reaction: The kinase reaction is initiated by adding a mixture of the

specific peptide substrate and ATP to each well. The final ATP concentration is typically at or

near the Km for each specific kinase. The plate is then incubated at room temperature for a

specified time (e.g., 60 minutes).

Termination of Reaction and ATP Depletion: An equal volume of ADP-Glo™ Reagent is

added to each well. This terminates the kinase reaction and depletes the remaining

unconsumed ATP. The plate is incubated for 40 minutes at room temperature.
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ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to each

well. This reagent converts the ADP generated by the kinase reaction into ATP and contains

luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP

produced. The plate is incubated for 30-60 minutes at room temperature.

Data Acquisition: The luminescence of each well is measured using a plate-reading

luminometer.

Data Analysis: The luminescent signal is converted to percent inhibition relative to the DMSO

control. For IC50 determination, the percent inhibition data is plotted against the logarithm of

the inhibitor concentration and fitted to a sigmoidal dose-response curve. For single-point

screening, the percent activity remaining is calculated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b611815#wnk463-selectivity-profile-against-a-panel-
of-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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